molecular formula C22H13NO6 B2526784 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622800-98-0

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2526784
CAS No.: 622800-98-0
M. Wt: 387.347
InChI Key: XSUPNJPATATKPY-UKWGHVSLSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C22H13NO6 and its molecular weight is 387.347. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Research involving pyridine and benzofuran derivatives, such as the synthesis of diaquabis(2-hydroxy-5-[(pyridin-2-yl)methylideneamino]benzoato-κ2 N,N′)zinc(II) dihydrate, demonstrates the utility of these compounds in coordination chemistry. The complex molecule showcases how pyridine derivatives can chelate metal ions, leading to structures with potential applications in catalysis, molecular recognition, and as precursors for MOFs with unique properties like porosity or luminescence (Yue Bing et al., 2010).

Organic Synthesis and Heterocyclic Chemistry

Compounds featuring pyridin-ylmethylene and benzofuran motifs are instrumental in synthesizing heterocyclic compounds. For instance, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides yields various compounds, illustrating the versatility of these structures in creating pharmacologically relevant heterocycles (K. Kandeel & A. S. Youssef, 2001).

Luminescent Materials and Sensing

Pyridine and benzofuran derivatives are also found in the development of luminescent materials. The synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates and their structural analysis highlight the potential for these compounds in creating materials with specific luminescent properties, which could be useful in sensing applications or in the development of optoelectronic devices (Wang Xiu-jian, 2009).

Catalysis

Research on bifunctional N-heterocyclic carbene ligands for Cu-catalyzed reactions demonstrates the application of pyridine derivatives in catalysis. The study shows that these compounds can effectively catalyze the direct C–H carboxylation of benzoxazole with CO2, indicating their potential in carbon capture technologies and synthetic chemistry (Da-Ae Park et al., 2017).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For example, the compound could be evaluated for its biological activity against various cell lines, as similar compounds have shown anticancer activity . Additionally, the synthesis methods could be optimized to improve yield and purity.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-21-16-3-2-15(11-18(16)29-20(21)9-13-5-7-23-8-6-13)28-22(25)14-1-4-17-19(10-14)27-12-26-17/h1-11H,12H2/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPNJPATATKPY-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=NC=C5)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=NC=C5)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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